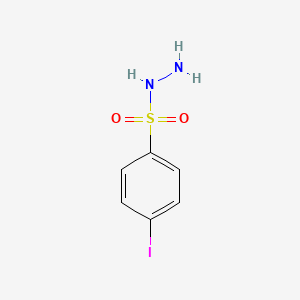

4-Iodobenzenesulfonohydrazide

説明

Overview of Sulfonohydrazide Class in Organic Chemistry

Sulfonohydrazides are a class of organic compounds characterized by the presence of a sulfonyl group (R-SO₂) attached to a hydrazine moiety (-NHNH₂). This unique combination of functional groups imparts a diverse range of reactivity, making them valuable intermediates and reagents in organic synthesis. researchgate.net They are recognized as good building blocks for a variety of chemical transformations. researchgate.net

One of the most prominent applications of sulfonohydrazides is in the generation of sulfonyl radicals and other reactive sulfur-containing species. researchgate.net The hydrazinyl group can be cleaved under various conditions—including thermal, basic, oxidative, or transition metal-catalyzed reactions—allowing the remaining sulfonyl group to participate in the formation of new bonds. researchgate.net This reactivity has been harnessed to create carbon-sulfur, sulfur-nitrogen, and other heteroatom bonds, providing access to important classes of molecules like sulfones, sulfonamides, and thiosulfonates. researchgate.net Beyond their role as sulfonyl sources, sulfonohydrazides can also act as nitrogen sources or even as reductants in certain transformations. researchgate.net

Historical Context and Evolution of Reagents for Diazo Transfer Reactions

Diazo compounds, featuring a C=N₂ functional group, are exceptionally versatile intermediates in organic synthesis, participating in cycloadditions, carbene-based insertion reactions, and Wolff rearrangements. wikipedia.org A primary method for their synthesis is the diazo transfer reaction, which involves the transfer of a diazo group from a donor reagent to a suitable carbon-based acceptor, typically a compound with an activated methylene group (e.g., a β-dicarbonyl compound). scielo.br

Historically, the field of diazo transfer was significantly advanced by the work of Manfred Regitz, who popularized the use of p-toluenesulfonyl azide (tosyl azide) for this purpose. wikipedia.orgscielo.br For many years, tosyl azide was the reagent of choice. However, concerns over the explosive nature of low molecular weight sulfonyl azides prompted a search for safer and more efficient alternatives. wikipedia.org

This search led to the development of a new generation of diazo transfer reagents designed for improved stability and ease of handling. Notable examples include:

Methanesulfonyl azide (mesyl azide) wikipedia.org

p-Acetamidobenzenesulfonyl azide wikipedia.org

Imidazole-1-sulfonyl azide and its more stable hydrogen sulfate salt acs.org

Polymer-supported benzenesulfonyl azide for greener reaction conditions scielo.br

These modern reagents have expanded the scope and safety of diazo transfer reactions, making them more accessible for complex molecule synthesis. wikipedia.orgacs.org While arylsulfonohydrazides like 4-iodobenzenesulfonohydrazide are not direct diazo transfer reagents themselves, they are precursors to the corresponding sulfonyl azides and serve as key building blocks in reactions where the sulfonylhydrazide moiety is transformed. rsc.org

Rationale for Investigating this compound: Bridging Iodination and Sulfonohydrazide Reactivity

The scientific interest in this compound stems from its bifunctional nature. It possesses both the reactive sulfonohydrazide group and an iodine atom attached to the aromatic ring. This structure presents unique opportunities for synthetic chemists.

The iodine atom serves as a versatile synthetic handle. It is a key participant in a wide array of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the iodo-substituent allows for the late-stage functionalization of the aromatic ring, enabling the introduction of diverse molecular fragments.

Simultaneously, the sulfonohydrazide moiety can be employed in its traditional roles, for instance, as a precursor to sulfones or for participation in coupling reactions. researchgate.netresearchgate.net For example, research has shown that this compound can react with styrenes in the presence of a copper(I) catalyst to form β-hydroxysulfones. rsc.org This dual reactivity allows for orthogonal chemical strategies, where the two functional groups can be manipulated independently or used in concert to build complex molecular architectures.

Defining the Research Scope and Objectives Pertaining to this compound

Based on its unique structure, the research scope for this compound is centered on exploiting its dual functionality. Key objectives for investigation include:

Developing Novel Tandem Reactions: Designing one-pot reactions where both the iodo- and sulfonohydrazide groups react sequentially to rapidly build molecular complexity. This could involve an initial cross-coupling at the iodine position followed by a transformation of the sulfonohydrazide.

Synthesis of Novel Heterocyclic Scaffolds: Utilizing the compound as a building block for creating new heterocyclic systems, which are prevalent in medicinal chemistry and materials science. researchgate.net The combination of the two reactive sites offers unique cyclization pathways.

Exploring Orthogonal Reactivity: Systematically studying the conditions under which one functional group reacts selectively in the presence of the other. This would establish a toolbox of reliable methods for stepwise functionalization of the molecule.

Application in Multicomponent Reactions (MCRs): Investigating the use of this compound in MCRs, where three or more reactants combine in a single step. mdpi.com Its bifunctional nature makes it an attractive substrate for discovering new MCRs.

Synthesis of Novel Functional Materials: Leveraging the heavy iodine atom and the polar sulfonyl group to create materials with specific properties, such as high refractive index polymers or compounds with potential applications in electronics.

By pursuing these objectives, the scientific community can fully unlock the synthetic potential of this compound as a versatile and valuable tool in modern organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂O₂S | cymitquimica.com |

| Molecular Weight | 298.10 g/mol | cymitquimica.com |

| Appearance | White solid | rsc.org |

| Melting Point | 173.0–175.0 °C | rsc.org |

| CAS Number | 2751-27-1 | glpbio.com |

特性

IUPAC Name |

4-iodobenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXWCGDMDZJFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NN)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290198 | |

| Record name | 4-Iodobenzenesulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2751-27-1 | |

| Record name | 4-Iodobenzenesulfonic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzenesulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOBENZENESULFONIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4-iodobenzenesulfonohydrazide and Its Precursors

Established Synthetic Routes to Arylsulfonyl Hydrazides

The construction of the arylsulfonyl hydrazide scaffold is a cornerstone reaction in organic synthesis, providing access to a wide array of intermediates for various chemical transformations.

Sulfonylation of Hydrazine Derivatives

The most direct and widely practiced method for preparing arylsulfonyl hydrazides is the nucleophilic substitution reaction between an arylsulfonyl chloride and hydrazine. core.ac.uk This reaction is typically performed by adding the sulfonyl chloride to a solution of hydrazine hydrate. cdnsciencepub.com To prevent the formation of the N,N'-bis(sulfonyl)hydrazine byproduct, an excess of hydrazine is often employed. solubilityofthings.comgoogle.com

The reaction is generally carried out in a suitable organic solvent at controlled temperatures. Common solvents include tetrahydrofuran (THF), dichloromethane, or alcohols like methanol and ethanol. core.ac.uksolubilityofthings.comthermofisher.com The temperature is often kept low, for instance by using an ice bath, to moderate the exothermic reaction. thermofisher.com In some procedures, the pH of the reaction mixture is adjusted to approximately 11 using a base like sodium carbonate to facilitate the reaction and neutralize the hydrochloric acid formed as a byproduct. cdnsciencepub.com The desired monosulfonylated product can then be isolated through standard workup procedures. cdnsciencepub.com

Alternative Approaches to Sulfonohydrazide Scaffolds

While direct sulfonylation of hydrazine remains the most common route, several alternative strategies have been developed to access the sulfonohydrazide framework. These methods can offer advantages in terms of substrate scope, efficiency, or milder reaction conditions.

One modern approach is the direct hydrazinosulfonylation of aryl electrophiles. This method utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or potassium metabisulfite (K₂S₂O₅), which reacts with an aryl precursor and a hydrazine derivative in a multicomponent reaction. google.comnih.gov Other notable alternative methods include the oxidation of N-alkyl sulfonamides and the reaction of azodicarboxylate derivatives with various sulfonylating agents. cdnsciencepub.comgoogle.com

| Method | Key Reagents | Description |

|---|---|---|

| Direct Hydrazinosulfonylation | Aryl Halide/Boronic Acid, SO₂ Surrogate (e.g., DABSO), Hydrazine | A transition-metal-catalyzed or catalyst-free multicomponent reaction that assembles the sulfonohydrazide from simple precursors. google.comnih.gov |

| Oxidation of N-Alkyl Sulfonamides | N-Alkyl Sulfonamide, Iodine | An oxidative method to form the N-N bond, providing an alternative pathway to the hydrazide moiety. cdnsciencepub.comsolubilityofthings.com |

| From Azodicarboxylates | Azodicarboxylate Derivative, Sulfonylating Agent (e.g., Sulfinic Acid) | Involves the reaction of an activated N=N double bond with a sulfur-based nucleophile. google.com |

Specific Synthesis of 4-Iodobenzenesulfonohydrazide

The synthesis of this compound follows the general principle of reacting its corresponding sulfonyl chloride precursor with hydrazine. Careful control of the reaction conditions and subsequent purification are crucial for obtaining a high-purity product.

Precursor Synthesis: 4-Iodobenzenesulfonyl Chloride

The immediate precursor required for the synthesis of this compound is 4-iodobenzenesulfonyl chloride. This compound, also known as pipsyl chloride, is a white to off-white crystalline solid. thermofisher.comsigmaaldrich.com The standard method for its preparation is the electrophilic aromatic substitution of iodobenzene using chlorosulfonic acid (ClSO₃H). In this reaction, chlorosulfonic acid acts as the electrophile, attacking the electron-rich benzene ring of iodobenzene, with the sulfonyl chloride group primarily directed to the para position due to steric and electronic effects.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-iodobenzene-1-sulfonyl chloride | |

| Synonym | Pipsyl chloride | |

| CAS Number | 98-61-3 | |

| Molecular Formula | C₆H₄ClIO₂S | |

| Molecular Weight | 302.52 g/mol | |

| Appearance | White to off-white solid | thermofisher.comsigmaaldrich.com |

| Melting Point | 80-82 °C |

Optimized Reaction Conditions for Hydrazide Formation

The conversion of 4-iodobenzenesulfonyl chloride to this compound is efficiently achieved by its reaction with hydrazine hydrate. A documented laboratory procedure provides optimized conditions for this transformation, resulting in a high yield of the desired product. thermofisher.com

The reaction involves dissolving 4-iodobenzenesulfonyl chloride in tetrahydrofuran (THF) and cooling the solution to 5 °C. Hydrazine hydrate is then added slowly with stirring. The reaction is typically rapid, with a stirring time of 30 minutes being sufficient for completion. thermofisher.com The resulting product is then isolated through a standard aqueous workup. This specific procedure has been reported to yield this compound as a white solid in 88% yield. thermofisher.com

| Parameter | Condition |

|---|---|

| Starting Material | 4-Iodobenzenesulfonyl chloride |

| Reagent | Hydrazine hydrate (64% w/w aqueous solution) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 5 °C (ice-water bath) |

| Reaction Time | 30 minutes |

| Work-up | Dilution with THF, washing with water, drying over Na₂SO₄ |

| Reported Yield | 88% |

Purification and Characterization Strategies for High Purity this compound

Following synthesis and initial workup, purification is essential to obtain this compound of high purity. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method.

The identity and purity of the final product are confirmed using a combination of physical and spectroscopic techniques. The melting point provides a preliminary indication of purity, while spectroscopic methods offer definitive structural confirmation. These characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. thermofisher.com

| Analysis | Data |

|---|---|

| Appearance | White solid |

| Melting Point | 173.0–175.0 °C |

| ¹H NMR (DMSO-d₆) | δ: 4.16 (br s, 2H), 7.56 (d, J = 8.4 Hz, 2H), 7.98 (d, J = 8.9 Hz, 2H), 8.46 (s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ: 100.7, 129.4, 137.8, 137.9 |

| HRMS (ESI) m/z [M+Na]⁺ | Calculated: 320.9171; Found: 320.9167 |

| Elemental Analysis | Calculated C: 24.17% |

| Found C: 24.23% | |

| Calculated H: 2.37% | |

| Found H: 2.45% | |

| Calculated N: 9.40% |

Applications of 4-iodobenzenesulfonohydrazide in Advanced Organic Synthesis

Diazo Transfer Reactions for the Synthesis of Diverse Diazo Compounds

Diazo transfer reactions are a cornerstone of organic synthesis for the formation of diazo compounds, which are valuable intermediates for a variety of subsequent transformations. wikipedia.org 4-Iodobenzenesulfonohydrazide and related sulfonyl hydrazides serve as effective diazo transfer reagents. The general mechanism involves the reaction of a carbon acid with a sulfonyl azide, often in the presence of a weak base. wikipedia.org While tosyl azide has been a traditional choice, reagents like this compound offer alternative reactivity and product profiles. wikipedia.org

Preparation of α-Diazoketones and α-Diazoesters

The synthesis of α-diazoketones and α-diazoesters is a prominent application of diazo transfer reactions. organic-chemistry.orgsioc.ac.cn These compounds are precursors for a multitude of synthetic transformations, including Wolff rearrangements, cyclopropanations, and C-H insertion reactions. sioc.ac.cn The reaction typically involves the treatment of a 1,3-dicarbonyl compound or a related active methylene compound with a sulfonyl azide in the presence of a base. organic-chemistry.org

Recent research has focused on developing more efficient and safer protocols for these transformations. For instance, a "sulfonyl-azide-free" (SAFE) protocol has been developed for the diazo transfer to CH-acidic 1,3-dicarbonyl compounds, which can be extended to less reactive monocarbonyl substrates. organic-chemistry.orgrsc.org This method often involves in situ generation of the diazo transfer agent.

The choice of diazo transfer reagent can influence the reaction's efficiency and substrate scope. While various sulfonyl azides are employed, the underlying principle of activating a carbonyl compound for diazo transfer remains central. scielo.br For example, α-aryl-α-diazo ketones can be synthesized via direct diazo transfer with α-aryl ketones, which can then be utilized in rhodium-catalyzed cyclization reactions to form α-aryl cyclopentanones. organic-chemistry.org

Table 1: Examples of α-Diazoketone and α-Diazoester Synthesis This table is representative and aims to illustrate the types of transformations possible.

| Starting Material | Diazo Transfer Reagent | Product | Yield (%) |

| 1,3-Diketone | TsN₃, MeNH₂ | α-Diazoketone | High |

| α-Aryl Ketone | Sulfonyl Azide | α-Aryl-α-diazo ketone | Good |

| Bromoacetate | N,N'-ditosylhydrazine | Diazoacetate | Moderate to High |

Synthesis of Azides from Primary Amines

The conversion of primary amines to azides is another crucial transformation where diazo transfer reagents find application. organic-chemistry.org Organic azides are versatile intermediates, readily undergoing reduction to primary amines, participating in cycloaddition reactions (e.g., "click chemistry"), and undergoing rearrangements like the Curtius rearrangement. masterorganicchemistry.comnih.gov

Several reagents have been developed for this transformation, including imidazole-1-sulfonyl azide hydrochloride and triflyl azide. organic-chemistry.org These reagents offer advantages in terms of safety, stability, and efficiency. The reaction mechanism generally involves the activation of the primary amine followed by the transfer of the diazo group from the sulfonyl azide. organic-chemistry.orgwuxiapptec.com

Recent advancements have demonstrated the conversion of primary amines to azides under mild conditions. For example, aromatic azides can be synthesized from the corresponding amines using tert-butyl nitrite and azidotrimethylsilane. organic-chemistry.org Furthermore, the development of solid-phase synthesis techniques has enabled the application of diazo-transfer reactions to more complex molecules, such as those attached to DNA or resins. mdpi.comorganic-chemistry.org

Table 2: Reagents for the Conversion of Primary Amines to Azides This table highlights various reagents and their general applicability.

| Reagent | Substrate Scope | Key Features |

| Imidazole-1-sulfonyl azide hydrochloride | Primary amines, activated methylene compounds | Crystalline, shelf-stable, prepared from inexpensive materials. organic-chemistry.org |

| Triflyl azide | Primary sulfonamides | Efficient, mild, high-yielding. organic-chemistry.org |

| tert-Butyl nitrite and azidotrimethylsilane | Aromatic amines | Mild conditions. organic-chemistry.org |

| Azidotris(diethylamino)phosphonium bromide | Aromatic, heterocyclic, aliphatic, and alicyclic primary amines | Efficient, reliable, and safe at low temperatures. researchgate.net |

Stereoselective Diazo Transfer Methodologies

The development of stereoselective diazo transfer reactions is a significant area of research, aiming to control the stereochemistry of the newly formed diazo-containing center. This is particularly important when the resulting diazo compound is used in subsequent stereoselective transformations.

While the provided search results focus more broadly on diazo transfer reactions and their applications, the principles of stereoselective synthesis can be applied to these reactions. For instance, the use of chiral bases or catalysts in conjunction with the diazo transfer reagent could induce enantioselectivity. Furthermore, substrate-controlled diastereoselective diazo transfer reactions are possible when the starting material already possesses a chiral center.

Research in the broader field of diazo chemistry has shown that the stereoselective synthesis of cyclic scaffolds can be achieved through visible-light irradiation of diazo compounds. researchgate.net Additionally, bioreduction of α-diazo-β-keto esters has been shown to produce α-diazo-β-hydroxy esters with high enantiomeric excess, indicating the potential for enzymatic methods in achieving stereoselectivity. researchgate.net

Metal-Catalyzed Transformations Utilizing this compound

The iodine atom in this compound provides a handle for participation in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org

Carbon-Nitrogen Bond Forming Reactions (e.g., C-H Amination, Cross-Coupling)

Palladium-catalyzed reactions are among the most common and versatile methods for constructing carbon-nitrogen bonds. libretexts.org These reactions, such as the Buchwald-Hartwig amination, have become indispensable in the synthesis of pharmaceuticals and other functional organic molecules. libretexts.org The general principle involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. libretexts.org

While direct use of this compound in C-H amination is not explicitly detailed in the provided results, the aryl iodide moiety is a classic substrate for such transformations. Palladium-catalyzed C-H amination of iodobenzenes has been reported, providing a direct route to diarylamines. nih.gov These reactions often tolerate a wide range of functional groups and can be performed under mild conditions. nih.gov

The development of new ligands and catalytic systems continues to expand the scope and efficiency of C-N bond-forming reactions. For example, palladium-catalyzed interannular C-H amination of biaryl amines with O-benzoylhydroxylamines provides a concise synthesis of 2,2′-diaminobiaryls. rsc.org Furthermore, allylic C-H amination of alkenes can be achieved using palladium catalysis, highlighting the versatility of this approach. nih.govrsc.orgrsc.org

Palladium catalysis is at the forefront of cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation or reaction with the amine, and subsequent reductive elimination to afford the C-N coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are prominent examples of palladium-catalyzed cross-couplings. sigmaaldrich.com These reactions can often be performed under mild, room temperature conditions, sometimes even in aqueous media using specialized surfactants. sigmaaldrich.com The choice of palladium precursor, ligand, and base is crucial for the success of these transformations. sigmaaldrich.comrsc.org

The aryl iodide group of this compound makes it a suitable coupling partner in these reactions. For instance, palladium-catalyzed cross-coupling reactions of other 2-iodoaryl compounds have been shown to proceed smoothly under mild conditions, often without the need for a phosphine ligand. nih.gov This suggests that this compound could similarly participate in a range of palladium-catalyzed transformations to generate more complex sulfonamide derivatives.

Table 3: Overview of Palladium-Catalyzed C-N Bond Forming Reactions This table provides a general overview of relevant palladium-catalyzed reactions.

| Reaction Name | Electrophile | Nucleophile | Key Features |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Primary/Secondary Amine | Forms aryl amines, widely used in medicinal chemistry. libretexts.org |

| C-H Amination | Arene | Aminating Agent | Direct functionalization of C-H bonds, atom-economical. nih.govrsc.org |

| Allylic Amination | Alkene | Aminating Agent | Forms allylic amines, regioselective. nih.govrsc.org |

Rhodium and Iridium Catalysis

Rhodium (Rh) and Iridium (Ir) complexes are powerful catalysts that enable a wide range of organic transformations, and this compound serves as a key partner in several of these processes. organic-chemistry.orgorgsyn.org The versatility of these catalysts stems from their ability to cycle through multiple oxidation states and coordinate with various ligands, which in turn allows for the precise control of reactivity and selectivity. organic-chemistry.org

In this context, this compound is most commonly employed as a precursor to reactive intermediates that are then engaged by the metal catalyst. For instance, rhodium-catalyzed N-H and O-H insertion reactions utilize α-diazo-β-ketoesters, which can be generated from the corresponding ketone and a sulfonylhydrazide. nih.gov These reactions proceed under mild conditions and provide efficient access to α-amido- and α-carboxylic-β-ketoesters. nih.gov Similarly, rhodium catalysts are effective for the direct C-H amination of arenes using sulfonyl azides as the nitrogen source, a process that releases nitrogen gas as the sole byproduct. organic-chemistry.orgnih.gov This transformation can exhibit high regioselectivity and functional group tolerance. nih.gov

Iridium catalysts are also prominent in reactions involving precursors derived from this compound. A notable application is the iridium-catalyzed insertion of carbenes, generated from sulfoxonium ylides (stable surrogates for diazo compounds), into various X-H bonds (where X can be N, O, or S). nih.gov Commercially available iridium catalysts like [Ir(COD)Cl]₂ facilitate these transformations efficiently. nih.gov Furthermore, iridium catalysis is instrumental in the C-H borylation of arenes, a reaction whose regioselectivity is governed by steric factors. rsc.org This allows for the subsequent iodination of the borylated intermediate, providing a complementary method to traditional electrophilic aromatic substitution for synthesizing aryl iodides. rsc.org

Transition Metal Catalysis in Carbene and Nitrene Transfer Reactions

Transition metal-catalyzed carbene and nitrene transfer reactions are fundamental strategies for constructing carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net this compound is a cornerstone reagent in this field, primarily serving as a stable, solid precursor for the in situ generation of diazo compounds, which are the progenitors of metal-carbene intermediates. rsc.org

Carbene Transfer Reactions: When treated with a base in the presence of an aldehyde or ketone (a reaction known as the Shapiro reaction), this compound decomposes to form a diazoalkane. This transient diazo species can then be intercepted by a transition metal catalyst (e.g., rhodium, iridium, copper, or gold) to form a metal-carbene complex. rsc.orgbeilstein-journals.org This highly reactive intermediate can then transfer the carbene fragment to an alkene to form a cyclopropane, a process known as cyclopropanation. google.comrsc.org This method avoids the isolation of potentially unstable diazo compounds. researchgate.net Iridium-catalyzed intramolecular cyclopropanation using sulfoxonium ylides, which are safe surrogates for diazo compounds, has been shown to be highly effective. google.com

Nitrene Transfer Reactions: While sulfonylhydrazides are direct precursors to diazo compounds, the related sulfonyl azides are the primary source for nitrene transfer reactions. organic-chemistry.org Sulfonyl azides can be synthesized from the corresponding sulfonyl chlorides. frontiersin.org In the presence of a transition metal catalyst, sulfonyl azides release dinitrogen (N₂) to generate a metal-nitrene intermediate. organic-chemistry.org This species can undergo various transformations, including the amination of C-H bonds and the aziridination of alkenes. nih.govscispace.com Rhodium-catalyzed reactions, for example, can achieve direct C-H amination where the C-N bond formation is believed to proceed through the insertion of the azide into a rhodium-carbon bond within a rhodacycle intermediate. organic-chemistry.org

Chemo-, Regio-, and Stereoselectivity in Metal-Catalyzed Reactions

A hallmark of modern transition metal catalysis is the high degree of control that can be exerted over the reaction outcome. By carefully selecting the metal (e.g., Rh vs. Ir), the ancillary ligands, and the reaction conditions, chemists can dictate which functional group reacts (chemoselectivity), where a new bond is formed (regioselectivity), and the three-dimensional arrangement of atoms in the product (stereoselectivity).

Chemoselectivity: In molecules with multiple reactive sites, the catalyst can be chosen to favor one over the others. For example, in rhodium-catalyzed intramolecular allylic C-H amination, the catalyst selectively activates a C(sp³)–H bond adjacent to a double bond, leaving other C-H bonds untouched, to form various substituted pyrrolidines and piperidines.

Regioselectivity: This is critical when a reaction can produce constitutional isomers. A palladium-catalyzed ring-opening of oxabicyclic alkenes using arylsulfonyl hydrazides affords cis-2-aryl-1,2-dihydronaphthalen-1-ols with excellent regioselectivity. Similarly, rhodium-catalyzed decarbonylative Heck-type couplings of aromatic aldehydes with alkenes yield 1,2-disubstituted alkenes with high E-selectivity (a form of stereoselectivity) and regioselectivity. nih.gov Iridium-catalyzed hydroacylation of substituted oxabenzonorbornadienes also proceeds with complete regioselectivity. orgsyn.org

Stereoselectivity: The synthesis of chiral molecules in an enantiomerically pure form is a major goal of organic synthesis. Iridium-catalyzed allylic substitution of unprotected hydroxylamine can be controlled to produce N-(1-allyl)hydroxylamines with high levels of enantioselectivity by using chiral ligands. In another example, iridium-catalyzed intramolecular cyclopropanation using a chiral diene ligand affords bicyclic products in up to 98% enantiomeric excess (ee). google.com DFT calculations in this study suggested that the olefin attacks an iridium carbene intermediate in an asynchronous concerted step to control the stereochemical outcome. google.com

The table below illustrates examples of selectivity in metal-catalyzed reactions involving arylsulfonylhydrazide derivatives or related precursors.

| Entry | Reactants | Catalyst/Ligand | Product Type | Selectivity | Yield |

| 1 | Oxabenzonorbornadiene, Arylsulfonyl hydrazide | Pd(OAc)₂ | Ring-opened dihydronaphthalenol | High Regio- and Stereoselectivity | up to 95% |

| 2 | Allylic Sulfoxonium Ylide | [Ir(cod)Cl]₂ / (R,R)-Diene | Bicyclic Lactone | 98% ee (Enantioselectivity) | 96% |

| 3 | Indole, Sulfonyl azide | [Cp*RhCl₂]₂ / AgSbF₆ | C-2 Amidated Indole | High Regioselectivity | up to 99% |

| 4 | ω-Unsaturated N-sulfonylamine | Rh(III) catalyst | Cyclic Amine | High Chemoselectivity | Good to High |

Role in Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all components, are highly valued for their efficiency and atom economy. Cascade reactions (or domino reactions) involve a sequence of intramolecular transformations triggered by a single event, rapidly building molecular complexity. This compound and its derivatives are valuable partners in designing such sophisticated processes, particularly for the synthesis of heterocyclic compounds.

A notable example is the multicomponent synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. In one such strategy, primary amines, 1,3-dicarbonyl compounds, and an arylsulfonyl azide (generated from the corresponding sulfonylhydrazide) react in a one-pot cycloaddition process to yield the desired triazoles. Other MCRs have been developed for the synthesis of various 1,2,4-triazole hybrids and other complex heterocyclic systems. organic-chemistry.org

Cascade reactions often feature the initial formation of a reactive intermediate that undergoes subsequent cyclizations or rearrangements. A palladium-catalyzed reaction between oxabicyclic alkenes and arylsulfonyl hydrazides proceeds via a cascade involving ring-opening followed by elimination to furnish dihydronaphthalen-1-ols in a one-pot process under aerobic conditions. Rhodium-catalyzed formal four-component reactions have also been developed, for instance, reacting hypervalent iodine diazoesters, alcohols, and isatins to produce multi-functionalized oxindoles through a cascade involving ylide formation and subsequent interception. beilstein-journals.org These examples underscore the utility of sulfonylhydrazides in triggering complex, efficient transformations.

Emerging Applications in Heterocyclic Synthesis and Natural Product Total Synthesis

The construction of heterocyclic scaffolds and the total synthesis of complex natural products represent pinnacles of achievement in organic chemistry, where efficiency and innovation are paramount. rsc.org

Heterocyclic Synthesis: this compound is a key building block for a variety of nitrogen- and sulfur-containing heterocycles. nih.gov Its most prominent use is in the synthesis of substituted triazoles. For example, a one-pot, two-stage reaction of non-activated alkynes with organic azides (which can be derived from sulfonylhydrazides) can produce 4-iodo-1,2,3-triazoles. The iodine atom in the final product is particularly valuable as it provides a handle for further diversification via cross-coupling reactions. Beyond triazoles, arylsulfonylhydrazides are employed in the synthesis of indoles, nih.gov pyrazoles, and various fused pyrimidine derivatives through multicomponent strategies. organic-chemistry.org

Natural Product Total Synthesis: While a direct application of this compound in a completed total synthesis is not prominently documented in readily available literature, the use of its close analogue, p-toluenesulfonohydrazide (tosylhydrazide), is widespread and illustrates the potential utility. Tosylhydrazide is a classic reagent for the Shapiro reaction, which converts ketones into alkenes via a vinyllithium intermediate. This reaction has been a crucial step in the synthesis of numerous complex natural products.

For instance, the Shapiro reaction has been instrumental in the synthesis of sesquiterpenes, diterpenes, and other intricate molecular architectures. The reaction's value lies in its ability to regioselectively install a double bond where a ketone once resided. The use of this compound in such a sequence would be synthetically powerful; it would not only generate the requisite alkene but also embed a latent site (the C-I bond) for subsequent carbon-carbon or carbon-heteroatom bond formation via palladium-catalyzed cross-coupling, a cornerstone of modern synthetic strategy. This dual functionality makes it an attractive, though currently underutilized, reagent for advanced stages of natural product synthesis.

Computational Chemistry Approaches to 4-iodobenzenesulfonohydrazide Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a powerful tool for studying reaction mechanisms, allowing for the calculation of potential energy surfaces and the characterization of transition states. nih.govsioc-journal.cn

Energetics of Diazo Transfer Pathways

Diazo transfer reactions are crucial for the synthesis of diazo compounds and azides. scispace.comrsc.org Computational studies using DFT can model the energetics of these pathways, providing valuable data on the feasibility and kinetics of the reaction. For instance, in a diazo transfer reaction, DFT calculations can determine the activation energy barriers for various proposed mechanisms. wuxiapptec.com

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations for a diazo transfer reaction involving 4-iodobenzenesulfonohydrazide.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (this compound + Amine) | 0.0 |

| 2 | Amine-Azide Addition Complex | -5.0 |

| 3 | Transition State 1 (Hydrogen Transfer) | +15.0 |

| 4 | Intermediate | -2.0 |

| 5 | Transition State 2 (N-N Bond Cleavage) | +20.0 |

| 6 | Products (Azide + Sulfinic Acid) | -22.0 |

This table is illustrative and the values are not based on actual experimental data for this compound.

Characterization of Radical and Polar Intermediates

Chemical reactions can proceed through various intermediates, including radical and polar species. rsc.org DFT calculations are instrumental in characterizing these transient species, providing information about their geometry, electronic structure, and stability. sioc-journal.cn For instance, in reactions where bond homolysis might occur, broken-symmetry DFT (BS-UDFT) can be employed to accurately describe the diradical character of transition states and intermediates. sioc-journal.cn

In the context of reactions involving this compound, DFT could be used to investigate the possibility of both heterolytic (polar) and homolytic (radical) cleavage of the N-S or N-N bonds. The calculated energies of these pathways would reveal the most likely mechanism. For example, the homolytic cleavage of a Cl—OH bond in perchloric acid, a related process, was found to have an energy barrier of 67.5 kJ/mol. sioc-journal.cn

Solvation Effects in Reaction Environments

The solvent can significantly influence reaction rates and mechanisms. rsc.org DFT, often in combination with continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model, can account for the effect of the solvent on the energetics of a reaction. rsc.orgarxiv.org These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute. arxiv.org

For reactions of this compound in solution, DFT calculations incorporating a solvation model would provide more accurate energy profiles compared to gas-phase calculations. rsc.org The choice of the solvation model and the parameters used, such as the atomic radii to define the solute cavity, are crucial for obtaining reliable results. rsc.org Explicit solvent molecules can also be included in a hybrid model to capture specific solute-solvent interactions, though this increases computational cost. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static information obtained from DFT. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into conformational changes and reaction dynamics. nih.govarxiv.org

Understanding Conformational Landscapes

Molecules, especially those with rotatable bonds like this compound, can exist in multiple conformations. biorxiv.org MD simulations are an excellent tool for exploring the conformational landscape of a molecule, identifying low-energy conformers and the barriers between them. mdpi.com This information is crucial as the reactivity of a molecule can depend on its conformation.

An MD simulation of this compound would reveal the preferred orientations of the iodophenyl and sulfonohydrazide groups. The simulation trajectory can be analyzed to determine the distribution of dihedral angles and identify the most populated conformational states.

Below is a hypothetical data table summarizing results from a conformational analysis of this compound.

| Dihedral Angle | Most Populated Range (degrees) | Percentage of Simulation Time |

| C-C-S-N | 80-100 | 65% |

| C-S-N-N | 50-70 | 70% |

This table is illustrative and the values are not based on actual experimental data for this compound.

Simulating Reaction Progress in Solution

While DFT is excellent for mapping the potential energy surface, MD simulations can be used to simulate the actual progress of a reaction in a solvent environment. ed.ac.uk This can be achieved through methods like umbrella sampling or metadynamics, which are advanced sampling techniques used to overcome energy barriers and explore the reaction coordinate. ed.ac.uk

Simulating a reaction of this compound in an explicit solvent using MD would provide a detailed picture of how solvent molecules rearrange around the reacting species and participate in the reaction. This approach can reveal dynamic effects that are not captured by static continuum solvation models. ed.ac.uk For example, MD simulations can show how specific hydrogen bonding interactions with the solvent stabilize a transition state.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic structure and bonding of molecules can be understood in great detail. fortunejournals.com These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic wavefunction and energy of a system. fortunejournals.com For this compound, techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to analyze its molecular properties. fortunejournals.commpg.de

DFT, in particular, is a widely used method that calculates the electron density to determine the energy of a system, offering a balance between computational cost and accuracy. fortunejournals.com Such calculations can reveal critical information about the geometry and electronic properties of this compound. For instance, these calculations can predict bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, quantum calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, regions of negative potential (red/yellow) would indicate electron-rich areas, such as around the oxygen and nitrogen atoms of the sulfonohydrazide group, which are likely sites for electrophilic attack. Regions of positive potential (blue) would highlight electron-poor areas, such as the hydrogen atoms of the hydrazide group, which are susceptible to nucleophilic attack.

These computational analyses provide a detailed picture of the electronic factors governing the behavior of this compound, guiding its use in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

This table presents theoretical data typical for a quantum chemical analysis of a molecule like this compound, calculated using a common level of theory (e.g., B3LYP/6-31G). Actual values would be obtained from specific research studies.*

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | ||

| S | +1.5 | Indicates a significant positive charge, making it an electrophilic center. |

| O (Sulfonyl) | -0.8 | Shows high negative charge, indicating nucleophilic character. |

| N (alpha to SO2) | -0.5 | A site susceptible to electrophilic interaction. |

| I | -0.1 | The iodine atom's charge influences its role as a leaving group. |

Machine Learning Applications in Predicting Reactivity and Selectivity

The intersection of machine learning (ML) and chemistry has led to the development of powerful predictive models that can forecast the outcomes of chemical reactions with increasing accuracy. arxiv.orgmi-6.co.jp These data-driven approaches learn from vast datasets of known reactions to identify patterns that correlate chemical structures with their reactivity and selectivity. mi-6.co.jpresearchgate.net For a reagent like this compound, ML can be a transformative tool.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational in this area. wikipedia.org These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific activity or property, such as reaction yield or selectivity. wikipedia.orgnih.gov Molecular descriptors can range from simple physicochemical properties (e.g., molecular weight, logP) to complex quantum chemical parameters derived from calculations discussed in the previous section (e.g., HOMO/LUMO energies, atomic charges). nih.gov

For predicting the reactivity of this compound, an ML model could be trained on a dataset of reactions involving various sulfonylhydrazides. The model would learn how different substituents and reaction conditions affect the outcome. For example, a model could predict the yield of a coupling reaction where this compound is a reactant. researchgate.net

Modern approaches often employ sophisticated algorithms like artificial neural networks, random forests, or transformer models, which can handle complex, non-linear relationships. researchgate.netchemrxiv.org These models can be categorized as template-based or template-free. mi-6.co.jp Template-based methods rely on predefined reaction patterns, while template-free models learn the underlying rules of chemical transformations directly from data, enabling the prediction of novel reactions. mi-6.co.jp

The application of ML extends to predicting selectivity (chemo-, regio-, and stereoselectivity). By analyzing subtle structural and electronic differences, an ML model could, for instance, predict whether a reaction involving this compound would favor one product over another under specific conditions. This predictive power accelerates the discovery and optimization of synthetic routes, reducing the need for trial-and-error experimentation. tunonlab.com

Table 2: Machine Learning Model Performance for Reactivity Prediction (Illustrative Example)

This table illustrates the typical performance metrics for a machine learning model trained to predict the yield of a reaction class where this compound might be used. The data is hypothetical and serves to represent the outcomes of a QSAR/ML study.

| Model Type | Algorithm | Key Descriptors Used | R² (Coefficient of Determination) | MAE (Mean Absolute Error) | Application |

| QSAR | Multiple Linear Regression | Molecular Weight, logP, HOMO/LUMO Energies | 0.75 | 10.5% | Initial screening of reactivity. |

| Advanced ML | Random Forest | Morgan Fingerprints, Electrostatic Charges, Steric Hindrance Parameters | 0.91 | 5.2% | Predicting reaction yield with high accuracy. |

| Deep Learning | Graph Neural Network | Full Molecular Graph Representation | 0.94 | 3.8% | Predicting outcomes for novel substrates and reaction conditions. |

Advanced Spectroscopic and Analytical Techniques for in Situ Reaction Monitoring of 4-iodobenzenesulfonohydrazide Transformations

Real-time Spectroscopic Monitoring during Reaction Progress

Real-time spectroscopic monitoring provides a continuous stream of data throughout a chemical reaction, enabling a detailed understanding of its kinetics and mechanism. copernicus.org

In Situ FTIR Spectroscopy for Identifying Intermediates and Monitoring Conversion

In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for tracking the molecular changes during the transformations of 4-Iodobenzenesulfonohydrazide. xjtu.edu.cnresearchgate.net This technique allows for the real-time identification of key functional groups and the monitoring of their appearance or disappearance, which is crucial for elucidating reaction pathways and identifying transient intermediates. xjtu.edu.cnresearchgate.net By collecting spectra at regular intervals, a time-resolved profile of the reaction can be constructed. researchgate.net

For instance, in a hypothetical transformation of this compound, the disappearance of the N-H and S=O stretching vibrations of the starting material could be monitored alongside the emergence of new peaks corresponding to the products. The high sensitivity of FTIR to changes in molecular structure makes it particularly useful for detecting short-lived intermediates that might otherwise go unnoticed. xjtu.edu.cn

Table 1: Hypothetical In Situ FTIR Data for a Transformation of this compound

| Time (minutes) | Wavenumber (cm⁻¹) of Disappearing Reactant Peak (e.g., N-H stretch) | Wavenumber (cm⁻¹) of Appearing Product Peak (e.g., C=N stretch) |

| 0 | 3300 | - |

| 5 | 3300 (decreasing intensity) | 1650 (appearing) |

| 10 | 3300 (further decrease) | 1650 (increasing intensity) |

| 20 | Not detectable | 1650 (stable intensity) |

This table is illustrative and the specific wavenumbers would depend on the actual reaction.

Raman Spectroscopy for Reaction Monitoring and Structural Insights

One of the key advantages of Raman spectroscopy is its ability to analyze aqueous solutions with minimal interference from water, which is often a challenge for FTIR. mt.com This makes it well-suited for studying reactions conducted in aqueous media.

Table 2: Potential Raman Shifts for Monitoring this compound Transformations

| Functional Group | Typical Raman Shift (cm⁻¹) | Application in Reaction Monitoring |

| C-I Stretch | 500-600 | Monitoring the cleavage or modification of the C-I bond. |

| S=O Stretch | 1100-1200 | Tracking changes in the sulfonyl group. |

| Aromatic Ring | 1580-1610 | Observing alterations to the benzene ring structure. |

This table provides representative Raman shift ranges.

NMR Spectroscopy for Kinetic and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information and for studying reaction kinetics and mechanisms in solution. sciepub.comlibretexts.org Time-resolved NMR experiments can track the concentration of reactants, intermediates, and products over time, providing data to determine reaction rates and orders. copernicus.orgnih.gov For transformations of this compound, ¹H and ¹³C NMR can be used to follow the changes in the chemical environment of the protons and carbons in the molecule.

Kinetic studies using NMR involve acquiring spectra at different time points during the reaction. By integrating the signals corresponding to specific nuclei in the reactants and products, their relative concentrations can be determined. This data can then be used to construct kinetic profiles and propose a reaction mechanism. sciepub.com

Chromatographic Techniques for Product Distribution and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture to determine the product distribution and assess the purity of the final product. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. drawellanalytical.comchemrxiv.org By employing a suitable stationary phase and mobile phase, different components in the reaction mixture can be separated based on their polarity and affinity for the column. chromatographyonline.comresearchgate.net A detector, such as a UV-Vis or mass spectrometry detector, is used to quantify the amount of each component as it elutes from the column. drawellanalytical.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile derivatives of this compound. researchgate.netjfda-online.com Chemical derivatization may be necessary to increase the volatility of the analytes. jfda-online.com

Table 3: Comparison of Chromatographic Techniques for Analyzing this compound Transformations

| Technique | Principle | Analytes | Information Obtained |

| HPLC | Separation based on polarity and interaction with stationary phase. drawellanalytical.com | Non-volatile and thermally sensitive compounds. | Product distribution, purity, quantification of components. drawellanalytical.com |

| GC | Separation based on volatility and interaction with stationary phase. drawellanalytical.com | Volatile and thermally stable compounds (or their derivatives). jfda-online.com | Identification and quantification of volatile products and impurities. jfda-online.com |

| TLC | Separation based on differential migration on a thin layer of adsorbent. drawellanalytical.com | Qualitative screening of reaction progress and product formation. | Rapid, preliminary assessment of reaction completion and product spots. drawellanalytical.comresearchgate.net |

Mass Spectrometry for Identification of Transient Species and Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for identifying the products of a reaction and can also be used to detect and characterize transient intermediates. jhuapl.edu The coupling of chromatographic techniques with mass spectrometry (e.g., LC-MS, GC-MS) provides a powerful tool for separating complex mixtures and identifying the individual components. researchgate.net

In the study of this compound transformations, mass spectrometry can confirm the molecular weight of the expected products and help in the structure elucidation of unknown byproducts. High-resolution mass spectrometry can provide the exact mass of a molecule, which can be used to determine its elemental composition. The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. The study of transient species is often challenging due to their short lifetimes and low concentrations, but specialized mass spectrometry techniques can be employed to detect these reactive intermediates. jhuapl.edursc.org

Future Research Directions and Perspectives for 4-iodobenzenesulfonohydrazide

Development of Sustainable and Greener Synthetic Strategies for 4-Iodobenzenesulfonohydrazide

The pursuit of environmentally responsible chemical manufacturing is a paramount goal in modern science. chemistryjournals.net Future research into the synthesis of this compound will undoubtedly prioritize the integration of green chemistry principles. chemistryjournals.netnih.gov Traditional synthetic routes often rely on hazardous solvents and reagents, generating significant chemical waste. chemistryjournals.net The development of greener alternatives is not only crucial for environmental protection but also offers economic advantages through increased efficiency and reduced disposal costs. chemistryjournals.net

Key areas of focus will include:

Safer Solvents: A major source of pollution in chemical processes stems from the use of conventional organic solvents. nih.gov Research will likely explore the use of benign alternatives such as water, ionic liquids, and supercritical fluids. chemistryjournals.net Water, in particular, is an attractive solvent due to its abundance, non-toxicity, and unique reactivity. chemistryjournals.net

Catalytic Processes: The use of catalysts in small, recoverable amounts can significantly reduce waste and energy consumption. nih.gov Future syntheses may employ novel catalytic systems to improve atom economy and avoid the use of stoichiometric reagents.

Renewable Feedstocks: Shifting from fossil fuel-derived starting materials to renewable resources is a core tenet of green chemistry. nih.gov Investigations into bio-based precursors for the synthesis of this compound and related compounds could revolutionize their production.

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Exploration of this compound in Electrocatalytic and Photocatalytic Reactions

The fields of electrocatalysis and photocatalysis offer promising avenues for harnessing renewable energy to drive chemical transformations. rsc.org These technologies could enable the use of this compound in novel, energy-efficient synthetic methodologies.

Future research in this area may involve:

Hydrogen Production: Electrocatalytic and photocatalytic water splitting for hydrogen production is a key area of renewable energy research. rsc.org A significant challenge is the sluggish oxygen evolution reaction (OER) at the anode. rsc.org Replacing the OER with the oxidation of organic molecules, potentially including derivatives of this compound, could lower the energy input required for hydrogen evolution and lead to the co-production of valuable chemicals. rsc.org

C-C Bond Formation: Photocatalysis and electrocatalysis provide pathways for the activation and coupling of simple one-carbon (C1) molecules to form more complex and valuable multi-carbon (C2+) compounds under mild conditions. rsc.org The unique electronic properties of this compound could be exploited in designing catalysts for such selective transformations. rsc.org

Novel Catalyst Development: The design of efficient electro- and photocatalysts is crucial. nih.gov Research may focus on creating hetero-interface catalysts that combine different materials to enhance properties like charge separation and transfer, which are critical for catalytic activity. nih.govmdpi.com this compound could serve as a ligand or precursor in the synthesis of such advanced catalytic materials.

Applications in Materials Science and Functional Molecule Design

The inherent structure of this compound, featuring a reactive sulfonohydrazide group and an iodinated aromatic ring, makes it an attractive building block for the creation of new materials and functional molecules. nih.gov

Potential research directions include:

Polymer Synthesis: The bifunctional nature of this compound could be utilized in polymerization reactions to create novel polymers with unique properties. The sulfonylhydrazide moiety can participate in various condensation reactions, while the iodo-group offers a site for cross-linking or further functionalization.

Self-Assembling Systems: The principles of molecular self-assembly can be used to design and create complex, functional materials from the bottom up. nih.gov The specific functionalities of this compound could be leveraged to direct the formation of organized structures like micelles or vesicles for applications in drug delivery or separations. nih.gov

Functional Dyes and Probes: The aromatic and hydrazide components of the molecule suggest potential for development as fluorescent probes or functional dyes. Modifications to the core structure could tune its photophysical properties for specific sensing or imaging applications.

Organic Electronics: The exploration of organic materials for electronic applications is a rapidly growing field. nih.gov The electronic characteristics of this compound and its derivatives could be investigated for their potential use in organic semiconductors or conductors.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run continuously in a reactor, offers significant advantages over traditional batch processing, including improved control, safety, and scalability. spirochem.com The integration of this compound chemistry with these modern platforms represents a significant area for future development. dfc-kyoto.co.jp

Key benefits and research avenues include:

Enhanced Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. dfc-kyoto.co.jp

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. spirochem.com

Automated Synthesis and Optimization: Automated flow synthesis platforms can rapidly screen a wide range of reaction conditions, accelerating the discovery of optimal synthetic routes. nih.gov This is particularly valuable for complex, multi-step syntheses. springernature.com The use of robotics can further enhance the accuracy and efficiency of these automated systems.

Scalability: Reactions developed in flow can often be scaled up more easily and predictably than batch processes, facilitating the transition from laboratory research to industrial production. spirochem.com

Computational Design of Novel Sulfonohydrazide Reagents with Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, enabling the rational design of new molecules with desired properties. acs.org

Future computational studies on this compound and related compounds will likely focus on:

Predicting Reactivity: DFT calculations can be used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity. acs.org By calculating these parameters for various substituted sulfonohydrazides, researchers can predict and tune their reactivity for specific applications.

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways, helping to elucidate the mechanisms of reactions involving sulfonohydrazides. This understanding is crucial for optimizing reaction conditions and designing more selective catalysts.

Designing Novel Reagents: In silico design allows for the virtual screening of a vast number of potential sulfonohydrazide derivatives. nih.gov This approach can identify promising candidates with enhanced reactivity, selectivity, or other desirable properties before they are synthesized in the laboratory, saving significant time and resources. For instance, computational methods can guide the design of novel inhibitors for biological targets. nih.gov

By embracing these future research directions, the scientific community can continue to unlock the full potential of this compound, driving innovation in sustainable chemistry, materials science, and beyond.

Q & A

Basic: What are the established methods for synthesizing 4-Iodobenzenesulfonohydrazide?

Answer:

this compound is synthesized via the reaction of 4-iodobenzenesulfonyl chloride with hydrazine hydrate. The procedure involves dissolving 4-iodobenzenesulfonyl chloride (e.g., 5.0 g, 16.5 mmol) in a solvent such as ethanol, followed by dropwise addition of hydrazine hydrate under controlled conditions (e.g., ice bath). The mixture is stirred for 2–4 hours, filtered, and dried to yield a white solid. This method achieves an 88% yield (4.3 g, 14.5 mmol), with purity confirmed by melting point (173–175°C) and NMR spectroscopy .

Basic: How is this compound characterized for structural confirmation and purity?

Answer:

Characterization involves:

- Melting Point Analysis : Compare observed values (e.g., 173–175°C) with literature data to assess purity .

- NMR Spectroscopy : Use H NMR (DMSO-d) peaks (δ 4.16, 7.56, 7.98, 8.46) and C NMR (δ 100.7, 129.4, 137.8, 137.9) to confirm the sulfonohydrazide structure .

- Elemental Analysis : Verify molecular formula (CHINOS) via combustion analysis.

Basic: What are common reactions involving this compound in organic synthesis?

Answer:

It participates in:

- Copper-Mediated Reactions : Forms β-hydroxysulfones with styrenes under electrochemical conditions .

- Hydrazone Formation : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to generate sulfonohydrazones, useful in heterocyclic synthesis .

Advanced: How does the electrochemical environment influence its reactivity in copper-mediated reactions?

Answer:

In electrochemical setups, the reaction mechanism involves Cu(I) intermediates generated via anodic oxidation. This compound acts as a sulfonyl radical precursor, reacting with styrenes to form C–S bonds. Key parameters include electrode material (e.g., platinum), current density, and solvent polarity. Control experiments (e.g., radical trapping) validate the radical pathway .

Advanced: What precautions are necessary for handling and storing this compound?

Answer:

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition.

- Purity Assessment : Use HPLC or TLC to monitor stability; repurify via recrystallization (e.g., ethanol/water) if degradation is observed.

- Safety : Avoid inhalation/contact; use fume hoods and PPE due to potential hydrazine toxicity .

Advanced: How can researchers resolve contradictions in reported melting points (e.g., 162°C vs. 173–175°C)?

Answer:

Discrepancies arise from impurities or polymorphic forms. To resolve:

Reproduce Synthesis : Follow standardized protocols (e.g., solvent purity, cooling rates) .

DSC Analysis : Use differential scanning calorimetry to detect polymorphs.

Cross-Validate : Compare NMR and elemental data with literature to rule out structural deviations.

Advanced: What mechanistic insights exist for its role in synthesizing β-hydroxysulfones?

Answer:

Mechanistic studies propose a radical pathway:

Electrochemical Activation : Cu(I) generates sulfonyl radicals from this compound.

Radical Addition : The sulfonyl radical adds to styrene, forming a benzyl radical.

Hydroxylation : The benzyl radical reacts with hydroxide ions to yield β-hydroxysulfone. Isotopic labeling (e.g., O-HO) confirms the hydroxyl source .

Advanced: What potential biological applications are explored for sulfonohydrazide derivatives?

Answer:

While direct studies on this compound are limited, related sulfonohydrazides (e.g., 4-fluorobenzohydrazide hydrate) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。